molecular formula C11H12N2OS B028563 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine CAS No. 105512-88-7

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Cat. No. B028563
Key on ui cas rn: 105512-88-7
M. Wt: 220.29 g/mol
InChI Key: WUTXFLYFZOMYSF-UHFFFAOYSA-N
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Patent
US08053581B2

Procedure details

A procedure similar to that in Example 4 was used. 4-(4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine prepared in Example 52 and 3,4,5-trimethoxy-benzoyl chloride prepared in the step 1 of Example 37 were used as starting materials, allowed to react at room temperature overnight, followed by post-treatment to give a crude product, which was purified by a silica gel column chromatography eluted with a gradient of dichloromethane and ethyl acetate (15:1) to obtain a product as a white solid in a yield of 63.0%, mp: 105-106 └. 1H-NMR (CDCl3, 400 MHz) δ: 2.51 (3H, s, ArCH3), 3.78 (3H, s, OCH3), 3.79 (3H, s, OCH3), 3.80 (3H, s, OCH3), 3.89 (3H, s, OCH3), 6.78 (2H, d, J=8.44 Hz, ArH), 6.98 (2H, s, ArH), 7.35 (2H, d, J=8.44 Hz, ArH); EI-MS m/e (%): 414.1 (M+, 70), 195.1 (100); HREI-MS Calcd. for C21H22N2O5S: 414.1249. found: 414.1258.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([NH2:15])[S:12][C:13]=2[CH3:14])=[CH:5][CH:4]=1.[CH3:16][O:17][C:18]1[CH:19]=[C:20]([CH:24]=[C:25]([O:29][CH3:30])[C:26]=1[O:27][CH3:28])[C:21](Cl)=[O:22]>>[CH3:30][O:29][C:25]1[CH:24]=[C:20]([CH:19]=[C:18]([O:17][CH3:16])[C:26]=1[O:27][CH3:28])[C:21]([NH:15][C:11]1[S:12][C:13]([CH3:14])=[C:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[N:10]=1)=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column chromatography
WASH
Type
WASH
Details
eluted with a gradient of dichloromethane and ethyl acetate (15:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)NC=2SC(=C(N2)C2=CC=C(C=C2)OC)C)C=C(C1OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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